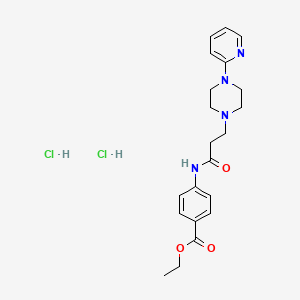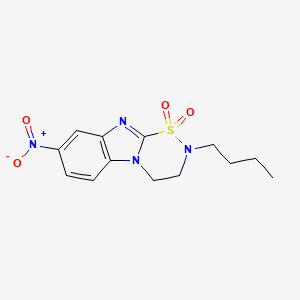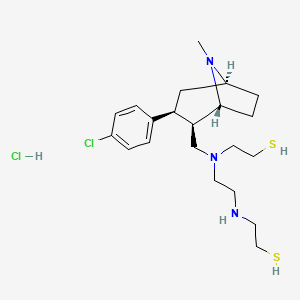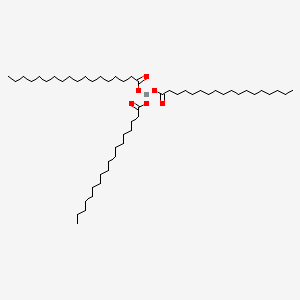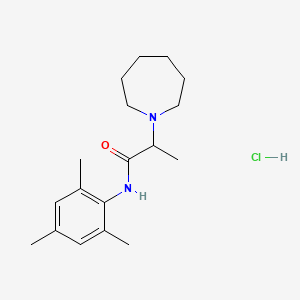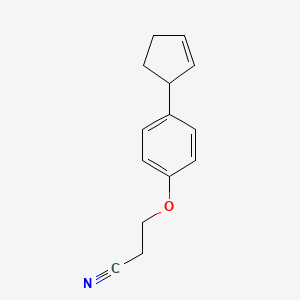
3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile is an organic compound with the molecular formula C14H15NO It is characterized by a phenoxy group attached to a propanenitrile moiety, with a cyclopentenyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile typically involves the reaction of 4-(2-cyclopenten-1-yl)phenol with 3-bromopropanenitrile under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon in 3-bromopropanenitrile, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst can be used for reduction.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products may include 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanoic acid or 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanol.
Reduction: The major product would be 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanamine.
Substitution: Products depend on the substituent introduced, such as 3-(4-(2-Cyclopenten-1-yl)-2-bromophenoxy)propanenitrile.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biochemical studies to investigate receptor-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile exerts its effects depends on its interaction with molecular targets. For example, as a ligand, it may bind to specific receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanoic acid
- 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanol
- 3-(4-(2-Cyclopenten-1-yl)phenoxy)propanamine
Uniqueness
3-(4-(2-Cyclopenten-1-yl)phenoxy)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The cyclopentenyl substituent also contributes to its unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88737-61-5 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-(4-cyclopent-2-en-1-ylphenoxy)propanenitrile |
InChI |
InChI=1S/C14H15NO/c15-10-3-11-16-14-8-6-13(7-9-14)12-4-1-2-5-12/h1,4,6-9,12H,2-3,5,11H2 |
InChI Key |
KHZZVOAPJOYGPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)C2=CC=C(C=C2)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



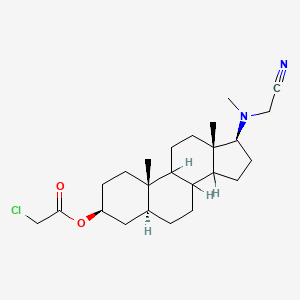
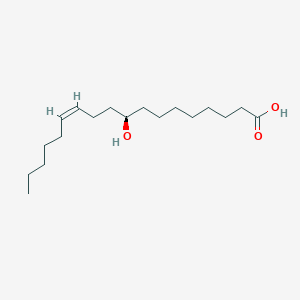

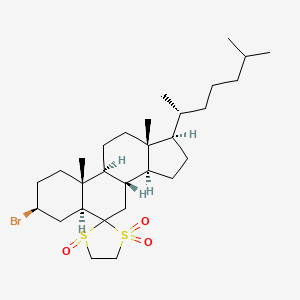
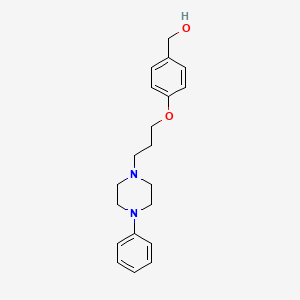
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
